molecular formula C12H16O4 B595362 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid CAS No. 1351690-41-9

4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid

Cat. No.: B595362
CAS No.: 1351690-41-9
M. Wt: 224.256
InChI Key: ZGPRYJAQHWGSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is structurally similar to other synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain. The purpose of

Scientific Research Applications

4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has been used to investigate the role of these receptors in the regulation of appetite, pain, and mood.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid is similar to other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors in the brain. These receptors are located in various areas of the brain, including the basal ganglia, cerebellum, and hippocampus. Activation of these receptors leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other synthetic cannabinoids, which include euphoria, relaxation, and altered perception of time and space. However, the potency of this compound is much higher than other synthetic cannabinoids, which can lead to more severe side effects, such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has also been linked to an increased risk of addiction, cognitive impairment, and psychosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, the high potency of this compound also poses a risk to researchers, as accidental exposure can lead to severe side effects. Another limitation of using this compound in lab experiments is its lack of specificity for the CB1 and CB2 receptors, which can lead to off-target effects and difficulty in interpreting results.

Future Directions

Future research on 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid should focus on the development of more specific CB1 and CB2 receptor agonists, which can reduce the risk of off-target effects and improve the interpretation of results. Additionally, studies should investigate the long-term effects of synthetic cannabinoids on brain function and behavior, as well as their potential therapeutic applications for conditions such as pain, anxiety, and depression. Finally, efforts should be made to raise awareness of the risks associated with synthetic cannabinoids and to develop effective prevention and treatment strategies for individuals who use these substances.

Synthesis Methods

The synthesis of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid involves the reaction of 4-fluoro-3-methylbenzoic acid with 2-methoxy-N-methyl-1-(4-fluorobenzyl)-1H-indole-3-carboxamide. The reaction is carried out in a solvent, such as acetonitrile, with the use of a base, such as potassium carbonate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Properties

IUPAC Name

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8-6-10(16-9(2)7-15-3)4-5-11(8)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPRYJAQHWGSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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